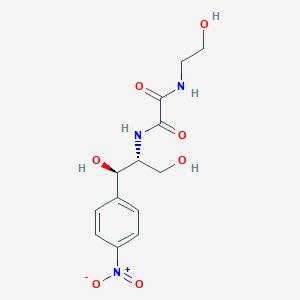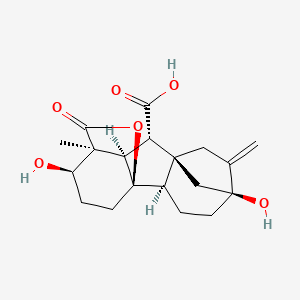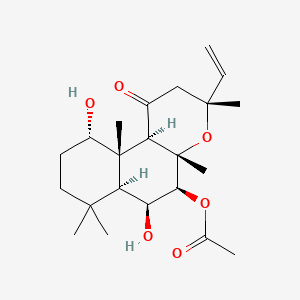
9-Deoxyforskolin
Übersicht
Beschreibung
9-Deoxyforskolin is a labdane diterpenoid compound derived from the roots of the plant Coleus forskohlii. This compound is structurally similar to forskolin, another diterpenoid, but lacks an oxygen atom at the C-9 position. It has garnered interest due to its various biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Deoxyforskolin involves regioselective and stereoselective reactions. One method includes the conversion of forskolin to this compound through a series of chemical reactions that involve selective reduction and deoxygenation steps .
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from the roots of Coleus forskohlii. The plant is cultivated extensively, and the compound is isolated using various extraction techniques, including solvent extraction and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Deoxyforskolin undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Selective reduction can be used to modify specific functional groups.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as hypertension and cancer.
Industry: Used in the production of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 9-Deoxyforskolin involves the activation of adenylyl cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) in cells. This elevation in cAMP regulates various cellular processes, including metabolism, gene expression, and cell proliferation. The compound also interacts with protein kinase A and other signaling molecules to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Forskolin: Similar in structure but contains an oxygen atom at the C-9 position.
1,9-Dideoxyforskolin: Lacks oxygen atoms at both the C-1 and C-9 positions.
Deactylforskolin: A derivative with an acetyl group removed.
Uniqueness: 9-Deoxyforskolin is unique due to its specific structural modifications, which confer distinct biological activities compared to its analogs. Its ability to selectively activate adenylyl cyclase without the presence of the C-9 oxygen atom makes it a valuable compound for research and therapeutic applications .
Eigenschaften
IUPAC Name |
[(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O6/c1-8-20(5)11-13(24)16-21(6)14(25)9-10-19(3,4)17(21)15(26)18(27-12(2)23)22(16,7)28-20/h8,14-18,25-26H,1,9-11H2,2-7H3/t14-,15-,16+,17-,18-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZLHDUTVMZSEV-WESICCPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3C1(OC(CC3=O)(C)C=C)C)C)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541674 | |
| Record name | (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-Ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84048-28-2 | |
| Record name | 9-Deoxyforskolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84048-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-Ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Deoxyforskolin from Coleus forskohlii | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the biological activities of 9-Deoxyforskolin and its derivatives?
A1: this compound, often found as its diacetylated form (1,6-di-O-acetyl-9-deoxyforskolin), has shown promising anticancer properties. Studies have demonstrated that 1,6-di-O-acetyl-9-deoxyforskolin, often found in a 1:1 mixture with 1,6-di-O-acetylforskolin, exhibits cytotoxic effects against various cancer cell lines, including lung cancer (A549), leukemia (CCRF-CEM), breast cancer (MCF7), and head and neck squamous cell carcinoma (FaDu) [, ]. These effects are suggested to be mediated through the induction of apoptosis via the mitochondrial pathway []. Furthermore, computational studies suggest 1,6-di-O-acetyl-9-deoxyforskolin may interact with inflammatory mediators such as IL-8 [], indicating a potential role in modulating inflammatory responses.
Q2: What is the source of this compound?
A2: this compound and its acetylated derivative are naturally occurring labdane diterpenoids found in the roots of Coleus forskohlii (syn. Plectranthus barbatus), a plant traditionally used in Ayurvedic medicine [, , ].
Q3: What is the chemical structure of this compound?
A3: this compound is a labdane diterpenoid with a molecular formula of C20H32O5. While the provided abstracts do not include specific spectroscopic data for this compound, its structure can be inferred from its derivatives. The diacetylated form, 1,6-di-O-acetyl-9-deoxyforskolin, is frequently mentioned and its structure has been confirmed through spectroscopic methods like IR, MS, 1H NMR, 13C NMR, and 2D NMR [].
Q4: How does the structure of this compound relate to its activity?
A4: While specific structure-activity relationship (SAR) studies for this compound are not extensively discussed in the provided abstracts, research suggests that the labdane diterpene scaffold, common to both forskolin and this compound, plays a crucial role in its biological activity. Modifications to this core structure, such as acetylation, can influence its potency and selectivity towards specific targets [, ]. Further research investigating the impact of specific structural modifications on this compound's biological activity would be valuable.
Q5: What are the future directions for research on this compound?
A5: Further research on this compound should focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


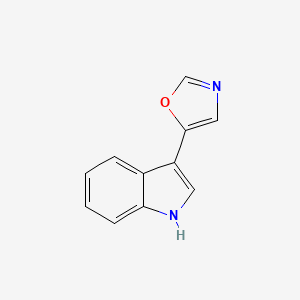
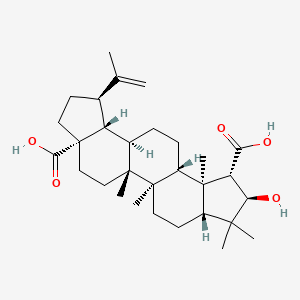


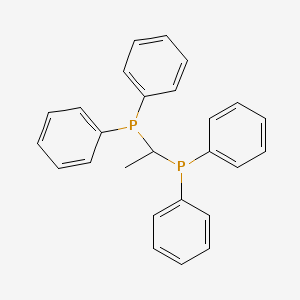

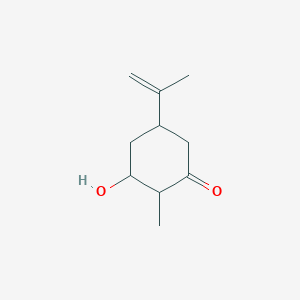
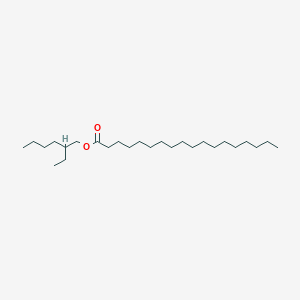
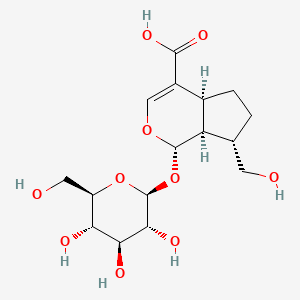
![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B1253442.png)

